6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the oxadiazole ring: The oxadiazole moiety can be introduced by reacting the chromen-2-one intermediate with a hydrazine derivative followed by cyclization with a carboxylic acid derivative.
Functionalization of the chromen-2-one core: The hexyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxadiazole ring may yield a different heterocyclic compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor binding: It may bind to specific receptors and modulate their activity.
Signal transduction: The compound may affect signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 6-hexyl-7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Uniqueness
6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-hexyl-7-hydroxy-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C24H24N2O5/c1-3-4-5-6-8-15-11-17-13-19(24(28)30-21(17)14-20(15)27)23-26-25-22(31-23)16-9-7-10-18(12-16)29-2/h7,9-14,27H,3-6,8H2,1-2H3 |
InChI Key |
WWZOBBKMEWHUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.